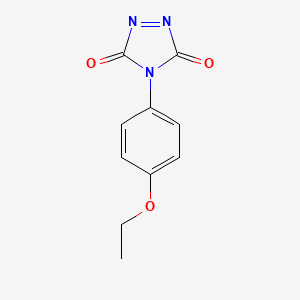

4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione

Description

Electronic Effects

- Ethoxyphenyl derivative : The ethoxy group’s +I effect increases electron density at the triazole ring, potentially accelerating reactions with electrophiles.

- Methoxyphenyl analog : Similar electronic effects but with reduced steric hindrance due to the smaller -OCH3 group.

- Tolyl derivative : The methyl group’s weaker electron-donating capacity results in a less polarized triazole ring.

Solubility and Reactivity

- Ethoxyphenyl compound : Enhanced lipophilicity compared to methoxy analogs, improving solubility in non-polar solvents.

- Methoxyphenyl analog : Higher polarity due to the shorter alkoxy chain, favoring aqueous-organic mixed solvents.

Properties

CAS No. |

96567-02-1 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

4-(4-ethoxyphenyl)-1,2,4-triazole-3,5-dione |

InChI |

InChI=1S/C10H9N3O3/c1-2-16-8-5-3-7(4-6-8)13-9(14)11-12-10(13)15/h3-6H,2H2,1H3 |

InChI Key |

UMVJTPNLBZXVKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)N=NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenyl isocyanate with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity of triazolediones is highly dependent on the substituent at the para position of the phenyl ring. Key analogs and their properties are summarized below:

Reactivity and Stability

- PTAD : Reacts selectively with tyrosine residues in aqueous buffers (pH 7–7.4) via an ene-like mechanism, achieving ~85% conjugation efficiency under optimized conditions . However, PTAD requires in situ oxidation for activation and degrades rapidly in organic solvents .

- DAPTAD: The dimethylamino group enhances solubility in polar aprotic solvents, making it ideal for derivatizing vitamin D metabolites in LC/MS workflows .

- 4-(4-Nitrophenyl) : The nitro group increases electrophilicity, enabling faster cycloaddition reactions but reducing selectivity in biological systems .

- Its larger steric profile could also modulate reaction kinetics in bioconjugation .

Key Research Findings and Challenges

- PTAD Limitations: Rapid decomposition in organic solvents and nonspecific reactions with tryptophan/lysine under certain conditions .

- DAPTAD Advantages: Superior derivatization efficiency for hydrophobic analytes due to dimethylamino polarity .

- Nitro Derivatives : High reactivity but prone to side reactions in biological matrices, limiting in vivo use .

- Ethoxyphenyl Prospects : The ethoxy group’s balance of electronic and steric effects could address PTAD’s instability, though empirical studies are needed to validate this .

Biological Activity

4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in the development of therapeutic agents. This article reviews the biological activity of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione, focusing on its synthesis, pharmacological properties, and potential applications.

Synthesis

The synthesis of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves multi-step reactions that include nucleophilic substitutions and cyclization processes. The compound can be synthesized through an S-alkylation reaction of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol followed by appropriate modifications to introduce the desired functional groups .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant antibacterial and antifungal activities. For example, studies have shown that 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 125 µg/mL |

| 2 | Staphylococcus aureus | 62.5 µg/mL |

| 3 | Candida albicans | 250 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. Studies indicate that compounds with triazole moieties can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives on MCF-7 cells, it was found that certain substitutions on the triazole ring significantly enhanced anticancer activity. The IC50 values for selected compounds were reported as follows:

Table 2: IC50 Values for Selected Triazole Derivatives Against MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| A | 15 |

| B | 22 |

| C | 30 |

The biological activity of triazoles is often attributed to their ability to form hydrogen bonds with target proteins, leading to alterations in enzymatic activity and cellular signaling pathways . For instance, the interaction with enzymes involved in nucleic acid synthesis can disrupt cancer cell proliferation.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C) for structural confirmation.

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- Melting point analysis (165–170°C, decomposition observed) .

- Purity assessment via HPLC or elemental analysis .

Basic: What spectroscopic and analytical techniques are recommended for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 160–170 ppm) .

- IR spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (triazole ring vibrations) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for polymorph identification .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition observed above 170°C .

Basic: What are the common reaction pathways involving this triazolinedione derivative?

Answer:

- Diels-Alder reactions : Acts as a dienophile with electron-rich dienes (e.g., cyclopentadiene) to form six-membered adducts .

- Bioconjugation : Reacts with tyrosine residues in proteins via electrophilic aromatic substitution (SEAr) or pericyclic mechanisms .

- Oxidation reactions : Converts thiols to disulfides selectively .

Basic: How is this compound utilized in bioconjugation chemistry?

Answer:

- Tyrosine-selective labeling : Reacts with phenolic side chains under mild aqueous conditions (pH 7–8) to form stable adducts .

- Orthogonal functionalization : Compatible with other bioorthogonal reactions (e.g., click chemistry) due to its specificity .

- Applications : Used to modify proteins like bovine serum albumin (BSA) and chymotrypsinogen A for drug delivery or imaging .

Basic: What role does this compound play in Diels-Alder reactions?

Answer:

- Dienophile : Reacts with conjugated dienes (e.g., exo-bicyclic thiacyclic dienes) to generate heterocyclic adducts.

- Regioselectivity : Favors endo transition states, producing stereopredictable products .

- Solvent effects : Reactions in dichloromethane at room temperature yield racemic adducts with >60% efficiency .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Storage : 2–8°C in inert atmosphere (argon/nitrogen) to prevent moisture absorption and oxidation .

- Handling : Protect from light; solutions in acetonitrile or DMF decompose within hours at room temperature .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Hazards : H302 (harmful if swallowed); avoid inhalation or skin contact .

- PPE : Use gloves, goggles, and fume hoods.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced: How can synthetic yields be optimized for derivatives of this compound?

Answer:

Q. Table 1: Representative Yields of Derivatives

| Derivative | Precursor | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 8a | 4-nitrophenyl chloroformate | 28 | Ethanol, reflux | |

| 8c | 4-hydroxyacetophenone | 35 | DMF, 80°C | |

| 9a | 4-propargyloxyaniline | 12 | THF, room temperature |

Advanced: What mechanistic insights explain its reactivity in bioconjugation?

Answer:

- Competing pathways : DFT calculations suggest pericyclic ene-reactions dominate in vacuo (ΔG‡ ~10 kcal/mol lower than SEAr), while aqueous solvents favor SEAr due to solvation effects .

- pH dependence : Protonated tyrosine reacts via step-wise radical pathways, whereas deprotonated phenolate follows SEAr .

Q. Table 2: Computed Activation Barriers (kcal/mol)

| Mechanism | In Vacuo | In Water |

|---|---|---|

| Pericyclic ene | 15.2 | 22.1 |

| SEAr | 25.8 | 18.3 |

| Step-wise radical | 27.4 | 24.9 |

Advanced: How can structural ambiguities in derivatives be resolved?

Answer:

- X-ray crystallography : Resolves regiochemistry of Diels-Alder adducts (e.g., anti-configuration in compound 23) .

- Dynamic NMR : Detects rotameric forms in solutions with hindered rotation .

Advanced: How is site-selectivity achieved in protein labeling?

Answer:

- pH tuning : Adjust to pH 7.4 to favor tyrosine over lysine or tryptophan .

- Electronic effects : Electron-withdrawing substituents on the triazolinedione enhance reaction rates with electron-rich aromatic residues .

Advanced: What factors influence regioselectivity in Diels-Alder reactions?

Answer:

- Diene electronics : Electron-rich dienes favor ortho adducts; electron-poor systems yield para products .

- Steric effects : Bulky substituents on the diene direct addition to less hindered positions .

Advanced: How can decomposition in solution be mitigated?

Answer:

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation .

- Low-temperature storage : Solutions in acetonitrile retain stability for 24 hours at –20°C .

Advanced: What computational approaches model its reactivity?

Answer:

- DFT calculations : B3LYP/6-311+G(d,p) level predicts reaction barriers and transition states .

- Solvent models : Use implicit solvation (e.g., PCM) to simulate aqueous environments .

Advanced: How are contradictions in reported data (e.g., melting points) resolved?

Answer:

- Reproducibility studies : Validate purity via elemental analysis and DSC .

- Polymorphism screening : X-ray diffraction identifies crystalline forms with varying melting points .

Advanced: What strategies prevent exothermic side reactions during scale-up?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.